molecular formula C13H12 B14435317 2-Ethenyl-3-methylnaphthalene CAS No. 76293-32-8

2-Ethenyl-3-methylnaphthalene

Cat. No.: B14435317
CAS No.: 76293-32-8
M. Wt: 168.23 g/mol
InChI Key: CMXSWRSSTPMRKT-UHFFFAOYSA-N
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Description

2-Ethenyl-3-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system with an ethenyl group at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-3-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, starting with 2-methylnaphthalene, a Friedel-Crafts alkylation reaction can be employed to introduce the ethenyl group at the desired position. This reaction typically requires the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as those described for laboratory synthesis. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 2-ethyl-3-methylnaphthalene.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethenyl-3-methylnaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromatic substitution reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethenyl-3-methylnaphthalene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Specific pathways and targets depend on the nature of the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene: Lacks the ethenyl group, making it less reactive in certain substitution reactions.

    3-Methylnaphthalene: Similar structure but without the ethenyl group, affecting its chemical properties and reactivity.

    2-Ethenylnaphthalene: Similar but lacks the methyl group, influencing its physical and chemical behavior.

Uniqueness

2-Ethenyl-3-methylnaphthalene is unique due to the presence of both ethenyl and methyl groups on the naphthalene ring, which imparts distinct reactivity and potential for diverse applications. Its dual substitution pattern allows for selective functionalization and exploration of various chemical and biological properties.

Properties

CAS No.

76293-32-8

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethenyl-3-methylnaphthalene

InChI

InChI=1S/C13H12/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h3-9H,1H2,2H3

InChI Key

CMXSWRSSTPMRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C=C

Origin of Product

United States

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